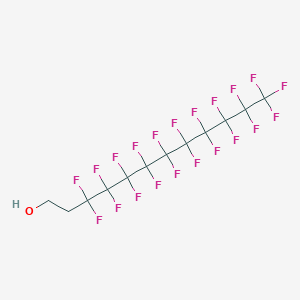

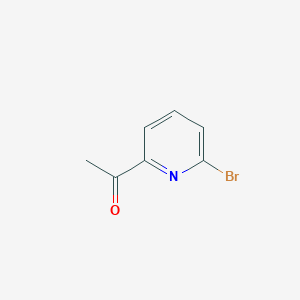

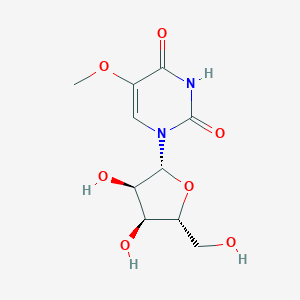

![molecular formula C22H19BrO B057799 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- CAS No. 56181-82-9](/img/structure/B57799.png)

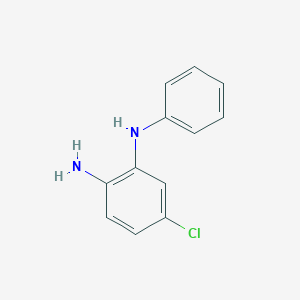

1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

Vue d'ensemble

Description

“1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound. However, we can analyze its components separately. For instance, 1-Naphthalenol, also known as 1-Hydroxynaphthalene, is a polycyclic aromatic hydrocarbon with the formula C10H8O1. It is used in the synthesis of various other organic compounds1.

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 4-Bromo-(1,1’-biphenyl)-4-ol, a compound with a structure similar to the biphenyl component of the target molecule, has been synthesized and is commercially available2. However, the specific synthesis pathway for “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 1-Naphthalenol has been well-studied1. However, the specific structure of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.Chemical Reactions Analysis

The chemical reactions involving “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature. However, benzylic halides, which are structurally similar to the target compound, typically react via SN1 or SN2 pathways3.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. For instance, 4-Bromo-1-naphthol, a compound similar to the naphthalenol component of the target molecule, is a solid with a melting point of 128-133 °C4. However, the specific physical and chemical properties of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.Applications De Recherche Scientifique

Application 1: Fluorescent Properties

- Methods of Application : The compound was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating. The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

- Results or Outcomes : The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects. While this dye does not show binding to DNA, the presence of bovine serum albumin leads to effective fluorescence quenching .

Application 2: Red Emission

- Summary of the Application : Derivatives of 1,8-Naphthalimide have been synthesized that show a long emission wavelength around 600 nm and high solubility in polar solvents. These derivatives are particularly interesting because their fluorescence intensity is not significantly varied in the range of pH 4–11 .

- Methods of Application : The derivatives were synthesized via an aromatic nucleophilic substitution reaction .

- Results or Outcomes : These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in biological systems .

Application 3: Thermo Data Engine

- Results or Outcomes : The TDE allows scientists and engineers to access accurate and reliable thermochemical and thermophysical data, which is essential for various calculations and simulations in physical chemistry and chemical engineering .

Application 4: Fluorescent Sensing and Cellular Imaging

- Summary of the Application : The 1,8-naphthalimide scaffold, which can be synthesized from similar compounds, is useful in a wide range of applications, including fluorescent sensing of ions and cellular imaging .

- Methods of Application : The 1,8-naphthalimide scaffold is synthesized via an aromatic nucleophilic substitution reaction .

- Results or Outcomes : This class of fluorophores has been shown to be useful in fluorescent sensing of ions, cellular imaging , and DNA binding and associated anticancer activities .

Application 5: Thermo Data Engine

- Results or Outcomes : The TDE allows scientists and engineers to access accurate and reliable thermochemical and thermophysical data, which is essential for various calculations and simulations in physical chemistry and chemical engineering .

Application 6: Fluorescent Sensing and Cellular Imaging

- Summary of the Application : The 1,8-naphthalimide scaffold, which can be synthesized from similar compounds, is useful in a wide range of applications, including fluorescent sensing of ions and cellular imaging .

- Methods of Application : The 1,8-naphthalimide scaffold is synthesized via an aromatic nucleophilic substitution reaction .

- Results or Outcomes : This class of fluorophores has been shown to be useful in fluorescent sensing of ions, cellular imaging , and DNA binding and associated anticancer activities .

Safety And Hazards

The safety and hazards associated with a compound are determined by its physical and chemical properties, as well as its reactivity. For instance, 1-Naphthalenol is considered hazardous and can cause eye irritation and skin irritation5. However, the specific safety and hazards associated with “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.

Orientations Futures

The future directions for research on “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” could include elucidating its synthesis pathway, determining its physical and chemical properties, and investigating its potential applications in various fields. However, specific future directions are not readily available in the literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.

Propriétés

IUPAC Name |

3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22,24H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYMGAWTNGCUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884707 | |

| Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |

CAS RN |

56181-82-9 | |

| Record name | 3-(4′-Bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.